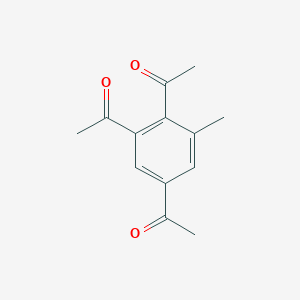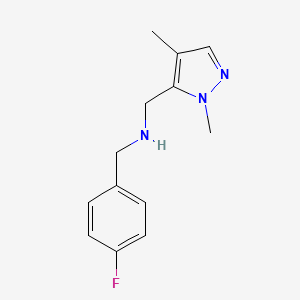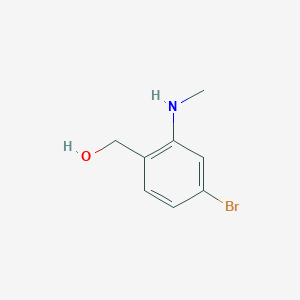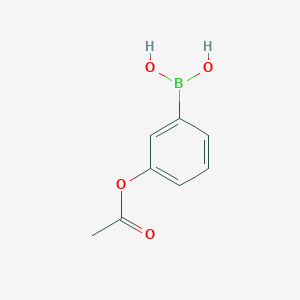
1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one is an organic compound characterized by its unique structure, which includes two acetyl groups and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one typically involves the acetylation of 2,4-dimethylphenol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining the temperature at around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of 2,4-diacetyl-6-methylbenzoic acid.
Reduction: Formation of 1-(2,4-dihydroxy-6-methylphenyl)ethan-1-one.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The phenyl ring can also interact with hydrophobic regions of proteins, influencing their function.
Comparaison Avec Des Composés Similaires
- 1-(2-Methoxy-4-methylphenyl)ethan-1-one
- 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
Comparison: 1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one is unique due to the presence of two acetyl groups, which can significantly influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-(3,4-diacetyl-5-methylphenyl)ethanone |
InChI |
InChI=1S/C13H14O3/c1-7-5-11(8(2)14)6-12(9(3)15)13(7)10(4)16/h5-6H,1-4H3 |
Clé InChI |
MZAASUQEXMJRRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)C)C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11743265.png)
![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11743270.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11743275.png)



![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743305.png)
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743306.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743313.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11743314.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743316.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743326.png)
![2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide](/img/structure/B11743340.png)
